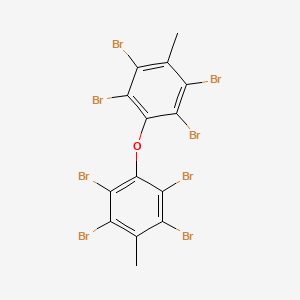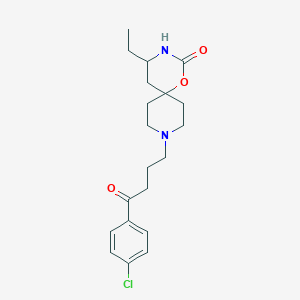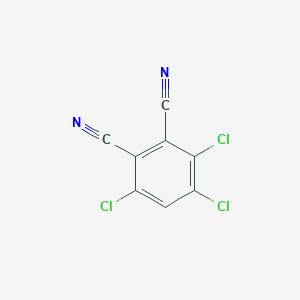
2-methyl-6-nitro-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-nitro-1H-perimidine is a heterocyclic compound that belongs to the class of perimidines. Perimidines are nitrogen-containing heterocycles that have gained significant attention due to their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both methyl and nitro groups in the this compound structure imparts unique chemical properties, making it a compound of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-nitro-1H-perimidine typically involves the nitration of 2-methyl-1H-perimidine. One common method is the reaction of 2-methyl-1H-perimidine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the perimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-6-nitro-1H-perimidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 2-methyl-6-amino-1H-perimidine.
Substitution: Various substituted perimidine derivatives depending on the nucleophile used.
Oxidation: 2-carboxy-6-nitro-1H-perimidine.
Wissenschaftliche Forschungsanwendungen
2-methyl-6-nitro-1H-perimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-6-nitro-1H-perimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its nitro and methyl groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The exact pathways and molecular targets involved can vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
2-methyl-6-nitro-1H-perimidine can be compared with other similar compounds, such as:
2-methyl-1H-perimidine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-nitro-1H-perimidine: Lacks the methyl group, which can affect its chemical properties and applications.
2-methyl-4-nitro-1H-perimidine:
The presence of both methyl and nitro groups in this compound makes it unique compared to its analogs, providing a distinct set of chemical and biological properties that can be leveraged for various applications.
Eigenschaften
CAS-Nummer |
56314-46-6 |
|---|---|
Molekularformel |
C12H9N3O2 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
2-methyl-6-nitro-1H-perimidine |
InChI |
InChI=1S/C12H9N3O2/c1-7-13-9-4-2-3-8-11(15(16)17)6-5-10(14-7)12(8)9/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
UFMYKYUSBRCWOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


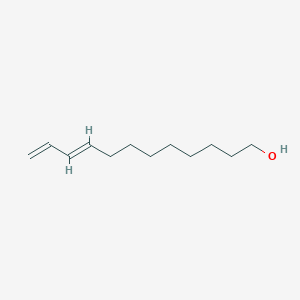
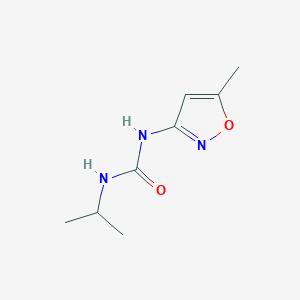
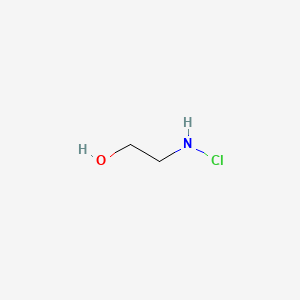
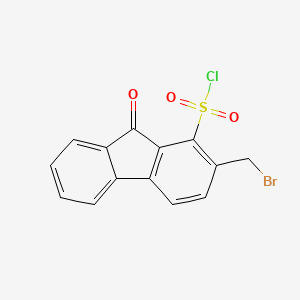

![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)

